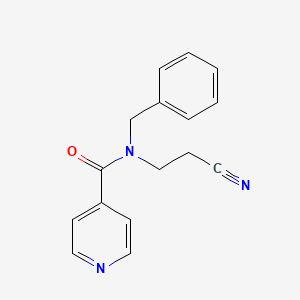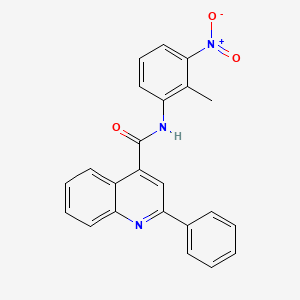![molecular formula C21H17BrN4O2S B6106046 4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6106046.png)
4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can influence how the compound is stored, handled, and used .作用機序
Target of Action
The primary targets of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is believed to interact with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of cellular biochemistry, it is likely that multiple pathways could be influenced by this compound .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. These effects will depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets .
実験室実験の利点と制限
4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been extensively studied and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents. In addition, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy for cancer. Another direction is the exploration of its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its various applications.
合成法
The synthesis of 4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide involves the reaction of 2-chloro-3-nitroquinoxaline with 2-methylaniline, followed by the reduction of the nitro group with iron powder and hydrochloric acid. The resulting amine is then reacted with 4-bromo-benzenesulfonyl chloride to yield this compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer and antitumor activities by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer.
Safety and Hazards
生化学分析
Biochemical Properties
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways and cellular processes . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of enzyme activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular functions.
Molecular Mechanism
At the molecular level, 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression and modulation of signaling pathways, ultimately affecting cellular processes . The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including alterations in liver and kidney function . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions are important for understanding the compound’s potential therapeutic applications and its impact on cellular functions.
Transport and Distribution
The transport and distribution of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues can influence its efficacy and toxicity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide is an important factor that affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy.
特性
IUPAC Name |
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-14-6-2-3-7-17(14)23-20-21(25-19-9-5-4-8-18(19)24-20)26-29(27,28)16-12-10-15(22)11-13-16/h2-13H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWOBKNKODXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)

![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)

![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)

![7-({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6106030.png)
![1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6106031.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)